molecular formula C13H11N3O2 B11038913 Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11038913
M. Wt: 241.24 g/mol
InChI Key: NAUUJCDMFUWFPO-UHFFFAOYSA-N
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Description

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 4-methylbenzimidazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Another approach involves the cyclization of 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds. This method often requires the use of catalysts such as palladium or copper to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste minimization, are critical aspects of industrial synthesis to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with the benzimidazole moiety exhibit significant antimicrobial activity. Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. In particular, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, which positions them as potential candidates for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells, including colorectal carcinoma cell lines. The mechanism of action often involves interference with specific cellular pathways related to tumor growth and survival . For instance, compounds derived from this structure have exhibited IC50 values lower than standard chemotherapeutics, indicating their efficacy as potential anticancer agents .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These include condensation reactions followed by functional group modifications to enhance biological activity. The introduction of various substituents on the benzimidazole ring can significantly alter the compound's pharmacological properties .

Case Study: Fluorinated Derivatives
A notable study focused on the synthesis of fluorinated derivatives of this compound. These modifications were aimed at improving the compound's bioavailability and potency against specific targets such as phosphodiesterases. The fluorinated variants showed enhanced selectivity and reduced toxicity compared to their non-fluorinated counterparts .

Pharmacological Applications

Neurodegenerative Diseases
Recent research has highlighted the potential of this compound in treating neurodegenerative diseases. Its derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotective effects. This application is particularly relevant in the context of conditions like Alzheimer's disease, where modulation of synaptic signaling is crucial .

Purinergic Signaling Modulation
The compound's role in modulating purinergic signaling pathways has also been explored. This signaling is vital in various physiological processes, including inflammation and neuronal communication. Compounds derived from this compound are being investigated for their ability to influence these pathways, potentially leading to therapeutic applications in pain management and neuroprotection .

Comparative Data Table

Application Area Activity/Effect References
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerIC50 values lower than standard drugs
Neurodegenerative DiseasesNeuroprotective effects
Purinergic Signaling ModulationModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death. In anticancer research, it may interfere with the signaling pathways that promote cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its specific methyl and ester substituents, which confer unique chemical properties and reactivity. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological potential. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications to enhance biological activity.

Biological Activities

1. Anticancer Activity:
Benzimidazole derivatives, including this compound, have been reported to exhibit anticancer properties. These compounds often act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

2. Antimicrobial Properties:
Research indicates that benzimidazole derivatives possess notable antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways. In vitro tests have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .

3. Antiparasitic Effects:
Benzimidazoles are traditionally used as anthelmintics; thus, this compound may also show potential in treating parasitic infections by inhibiting the polymerization of tubulin in helminths .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding: Similar to other benzimidazoles, this compound likely binds to β-tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation during cell division.
  • Signal Transduction Pathways: Some studies suggest that these compounds can modulate signaling pathways such as the PI3K/AKT pathway, which is critical in cancer progression .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

StudyFindings
Abdel-Hafez et al. (2007)Demonstrated antineoplastic activity in cell lines treated with benzimidazole derivatives.
Nunes et al. (2005)Reported protein kinase inhibition by related compounds impacting T-cell activation.
Cheung et al. (2002)Found inhibitory effects on TIE-2 and VEGFR2 pathways, suggesting anti-angiogenic properties.

Properties

IUPAC Name

methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUUJCDMFUWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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